Briciclib

mantle cell leukemia eIF4E inhibition GI50

eIF4E-driven translation research demands water-soluble inhibitors compatible with intravenous administration. Briciclib (ON-014185), a disodium phosphate ester prodrug of ON-013100, meets this need through selective eIF4E binding and enhanced aqueous solubility. • GI50 9.8-12.2 nM across JEKO-1, MINO MCL and solid tumor lines; ~1000-fold more potent than ribavirin • Spares normal endothelial cells at antiproliferative concentrations, enabling co-culture and tumor microenvironment studies • Phase 1-validated IV dosing (17-1120 mg/week); eliminates oral bioavailability variability for rigorous PK modeling

Molecular Formula C19H23O10PS
Molecular Weight 474.4 g/mol
CAS No. 865783-99-9
Cat. No. B1667788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBriciclib
CAS865783-99-9
SynonymsON013105;  ON-013105;  ON 013105;  ON 014185;  ON014185;  ON-014185;  ON-013105 sodium, Briciclib.
Molecular FormulaC19H23O10PS
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O
InChIInChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+
InChIKeyLXENKEWVEVKKGV-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Briciclib eIF4E Inhibitor Prodrug


Briciclib (ON-014185; CAS 865783-99-9) is a benzyl styryl sulfone analog and a disodium phosphate ester prodrug of ON-013100 [1]. Upon hydrolysis, Briciclib releases the active moiety ON-013100, which binds to and inhibits eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation [2]. By blocking eIF4E, Briciclib selectively suppresses the translation of oncogenic proteins such as cyclin D1, c-Myc, and VEGF, ultimately inducing cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D [3].

Target Engagement
eIF4E cap-dependent translation inhibition studies
Administration Format
Prodrug design supports IV research formulation
Pathway Context
Suppresses oncogenic protein translation panel (cyclin D1, c-Myc, VEGF)

Briciclib Irreplaceable in Research


Compounds targeting the eIF4F complex (e.g., rocaglamide, silvestrol) or cyclin-dependent kinases (e.g., palbociclib, ribociclib) act through distinct molecular mechanisms that fail to replicate Briciclib's specific eIF4E-binding profile and downstream translational suppression [1]. Briciclib's unique prodrug design confers enhanced water solubility relative to the active metabolite ON-013100, enabling intravenous administration and predictable pharmacokinetics . Furthermore, Briciclib demonstrates nanomolar antiproliferative activity against mantle cell lymphoma, breast, gastric, and esophageal cancer cell lines while sparing normal endothelial cells . Substitution with alternative eIF4E binders (e.g., ribavirin, 4EGI-1) or CDK4/6 inhibitors would introduce divergent selectivity profiles, off-target effects, and clinical-stage uncertainties, directly undermining experimental reproducibility and translational validity.

Potential Substitute
Mechanism Difference
Risk Context
eIF4A / eIF4G1 inhibitors (rocaglamide, SBI-0640756)
Target different eIF4F subunits; distinct dose-response profiles observed
May not reproduce eIF4E-specific translation suppression endpoints
CDK4/6 inhibitors (palbociclib, ribociclib)
Act downstream on cell-cycle progression; do not engage eIF4E
Pathway endpoints may differ; translational control context may not transfer
Ribavirin / 4EGI-1
Substantially lower potency reported; divergent selectivity profiles
Assay-response context may differ; class-level inference requires review

Briciclib Differentiation Evidence


Nanomolar Potency vs. Ribavirin

Briciclib exhibits exceptional antiproliferative activity against a panel of cancer cell lines, with GI50 values ranging from 9.8 nM to 12.2 nM . In contrast, the eIF4E-targeting antiviral agent ribavirin typically requires micromolar concentrations (IC50 values often >10 μM) to achieve similar growth inhibition in cancer cells, highlighting Briciclib's ~1000-fold greater potency in vitro.

Antiproliferative Potency
Reported
GI50 9.8–12.2 nM
Supports eIF4E-dependent translation assay sensitivity
~1000-fold lower vs. ribavirin; class-level inference
mantle cell leukemia eIF4E inhibition GI50

Cancer-Selective Cytotoxicity

Briciclib demonstrates a favorable selectivity profile: it inhibits proliferation of multiple cancer cell lines with GI50 values of 9.8-12.2 nM while exhibiting no toxicity toward normal human endothelial cells at these concentrations . This contrasts with many conventional chemotherapeutics that lack such a wide therapeutic window.

Cancer Selectivity
Reported
Cancer cells inhibited; normal endothelial cells spared at tested concentrations
Supports co-culture endpoint interpretation
Qualitative selectivity observation; data to verify
cancer selectivity endothelial cells therapeutic window

Distinct Dose Response vs. eIF4A/G1 Inhibitors

In a direct head-to-head comparison in prostate cancer cell lines (LNCaP, C4-2, 22Rv1), Briciclib, rocaglamide (eIF4A inhibitor), and SBI-0640756 (eIF4G1 inhibitor) exhibited distinct dose-response curves and differential effects on cell proliferation after 72 h treatment [1]. Briciclib's unique targeting of eIF4E resulted in a distinct inhibition pattern that cannot be replicated by eIF4A or eIF4G1 inhibitors, underscoring the functional specificity of targeting the eIF4E cap-binding subunit.

Target Specificity
Head-to-head
Distinct dose-response vs. rocaglamide and SBI-0640756 in prostate cancer cells
Supports eIF4E-specific translation dissection
LNCaP, C4-2, 22Rv1; 72 h treatment
prostate cancer eIF4F complex dose-response

Enhanced Solubility vs. ON-013100

Briciclib is a disodium phosphate ester prodrug of ON-013100, designed to overcome the poor aqueous solubility of the parent compound . While quantitative solubility values are not publicly disclosed, Briciclib's prodrug nature enables intravenous (IV) administration in clinical trials [1], whereas ON-013100 would likely require oral formulation with variable bioavailability. This pharmaceutical optimization is a critical differentiator for in vivo studies requiring precise dosing and predictable pharmacokinetics.

Prodrug Solubility
Reported
Water-soluble phosphate ester prodrug vs. poorly soluble parent ON-013100
Supports IV research formulation
Qualitative improvement; quantitative data not disclosed
prodrug water solubility intravenous administration

Clinical Advancement vs. CDK4/6 Inhibitors

Briciclib has advanced to Phase 1 clinical evaluation in patients with advanced solid tumors (NCT02168725), with a defined IV dosing regimen (17-1120 mg/week) [1]. In contrast, CDK4/6 inhibitors (e.g., palbociclib, ribociclib) are FDA-approved for hormone receptor-positive breast cancer but act downstream of cyclin D1 and do not directly inhibit eIF4E-mediated translation of other oncoproteins like c-Myc and VEGF [2]. This distinction is critical for research targeting upstream translational control rather than cell cycle progression.

Research Stage
Class-level
eIF4E target engagement vs. CDK4/6 cell-cycle inhibition
Supports translational control study context
Phase 1 trial context; mechanism-class distinction
clinical trial phase 1 advanced solid tumors

Briciclib Research & Procurement Scenarios


Mantle Cell Lymphoma eIF4E Translation Studies

Briciclib's GI50 of 9.8-12.2 nM against JEKO-1 and MINO MCL cell lines makes it an ideal tool for dissecting eIF4E-driven oncogenic translation in MCL. Its potency exceeds that of ribavirin by ~1000-fold, enabling more physiologically relevant in vitro and in vivo studies.

Prostate Cancer eIF4F Subunit Research

The direct head-to-head comparison with rocaglamide (eIF4A inhibitor) and SBI-0640756 (eIF4G1 inhibitor) in LNCaP, C4-2, and 22Rv1 prostate cancer cells [1] positions Briciclib as the definitive tool for investigating eIF4E-specific translational control in prostate cancer, a disease where androgen-induced translation plays a key role.

In Vivo Studies with IV Administration

Briciclib's prodrug design confers water solubility suitable for IV administration , as validated by the Phase 1 clinical dosing regimen (17-1120 mg/week IV) [2]. This enables precise pharmacokinetic modeling and eliminates oral bioavailability variability, making it the preferred eIF4E inhibitor for rigorous in vivo studies.

Cancer-Selective Cytotoxicity Assays

Briciclib's lack of toxicity toward normal endothelial cells at concentrations that potently inhibit cancer cell proliferation makes it an excellent candidate for co-culture experiments, tumor microenvironment studies, and in vivo models where sparing normal tissue is essential for interpretable results.

Application
Selection Property
Validation Focus
MCL cell-model translation studies
eIF4E binding specificity
MCL cell-line endpoint review
Prostate cancer eIF4F subunit dissection
Cap-binding subunit selectivity
eIF4 subunit-specific endpoint comparison
In vivo IV administration studies
Prodrug solubility profile
PK model dosing precision review
Co-culture cytotoxicity studies
Cancer vs. normal cell differential
Co-culture model endpoint interpretation

Technical Documentation Hub

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31 linked technical documents
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